molecular formula C14H11NO4 B169430 Methyl 3-(3-nitrophenyl)benzoate CAS No. 149506-24-1

Methyl 3-(3-nitrophenyl)benzoate

Cat. No. B169430
M. Wt: 257.24 g/mol
InChI Key: DCWSOKNZNVBULZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrophenyl)benzoate is a chemical compound with the CAS Number: 149506-24-1 . Its molecular weight is 257.25 and its IUPAC name is methyl 3’-nitro [1,1’-biphenyl]-3-carboxylate .


Synthesis Analysis

The synthesis of Methyl 3-(3-nitrophenyl)benzoate involves the nitration of methyl benzoate . The nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 3-(3-nitrophenyl)benzoate is represented by the InChI Code: 1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-(3-nitrophenyl)benzoate has a molecular weight of 181.15 g/mol . It has a XLogP3 of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

properties

IUPAC Name

methyl 3-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSOKNZNVBULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470954
Record name Methyl 3-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-nitrophenyl)benzoate

CAS RN

149506-24-1
Record name Methyl 3-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine) palladium(0) (1.04 g, 0.90 mmol, 0.03 equiv.) and sodium carbonate (4.8 g, 45.28 mmol, 1.52 eqiuv.) were added to a stirred mixture of dimethyl 4-bromoisophthalate (1.26 g, 4.61 mmol) and 3-nitrophenylboronic acid (5.16 g, 30.91 mmol, 0.03 eqiuv.) in 1,4-dioxane (50 mL). The mixture was stirred at about 85° C. for about 16 hours, and then was cooled to ambient temperature. Standard extractive workup with dichloromethane (3×100 mL) gave a crude residue was then purified by silica gel column chromatography (ethyl acetate/petroleum ether) to afford the title product as a white solid (1.8 g; yield=23%). 1H NMR (300 MHz, CDCl3) δ: 8.52 (s, 1H), 8.33 (s, 1H), 8.26 (d, J=2.4 Hz, 1H), 8.14 (d, J=2.7 Hz, 1H), 7.99 (d, J=1.8 Hz, 1H), 7.86 (d, J=2.1 Hz, 1H), 7.67 (m, 2H), 4.00 (s, 3H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
5.16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Yield
23%

Synthesis routes and methods II

Procedure details

n.m.r. δ values include 3.96 (s, 3 H), 7.57 (t, 1 H), 7.64 (t, 1 H), 7.81 (d, 1 H), 7.94 (d,1 H), 8.09 (d, 1 H), 8.23 (dd, 1 H), 8.30 (s, 1 H), 8.48 (t, 1 H), m.p., 88-90° C.; from methyl 3-bromobenzoate (2.0 g), tetrakis(triphenylphosphine)palladium(0) (348mg) and 3-nitrophenylboronic acid (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
348 mg
Type
catalyst
Reaction Step Three

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